Cas no 2171139-00-5 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid)

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid
- 2171139-00-5
- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid
- EN300-1491280
-
- インチ: 1S/C26H32N2O5/c1-25(2,3)22(23(31)28-26(4,5)14-21(29)30)27-24(32)33-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20,22H,14-15H2,1-5H3,(H,27,32)(H,28,31)(H,29,30)/t22-/m0/s1
- InChIKey: ZQHYRHRWDCUDKC-QFIPXVFZSA-N
- ほほえんだ: O(C(N[C@@H](C(NC(C)(C)CC(=O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491280-10000mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491280-100mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491280-0.1g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491280-0.05g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1491280-0.25g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1491280-0.5g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1491280-50mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491280-250mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491280-2500mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491280-10.0g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-methylbutanoic acid |
2171139-00-5 | 10g |
$14487.0 | 2023-06-05 |
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acidに関する追加情報
Comprehensive Overview of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid (CAS No. 2171139-00-5)
In the rapidly evolving field of peptide synthesis and pharmaceutical research, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid (CAS No. 2171139-00-5) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in drug discovery and biotechnology applications. The compound's unique structural features, including its bulky tert-butyl groups and chiral center, make it invaluable for designing peptides with enhanced stability and bioavailability.
The growing demand for custom peptide synthesis and bioconjugation has propelled research into specialized building blocks like 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid. Researchers frequently search for "Fmoc-amino acid applications" or "CAS 2171139-00-5 uses," reflecting its relevance in developing therapeutics for metabolic disorders and targeted drug delivery systems. Its compatibility with automated peptide synthesizers further aligns with the industry's shift toward high-throughput methodologies.
From a chemical perspective, the steric hindrance introduced by the 3,3-dimethylbutanamido moiety in this compound offers advantages in controlling peptide folding and aggregation—a hot topic in neurodegenerative disease research. Recent publications highlight its role in synthesizing β-sheet breakers, addressing challenges like amyloid fibril formation. This aligns with trending searches such as "peptide inhibitors for Alzheimer's" and "SPPS optimization techniques."
Quality control of CAS 2171139-00-5 is critical, as evidenced by frequent queries about "HPLC purity standards for Fmoc derivatives." The compound typically exhibits >95% purity via reverse-phase HPLC, meeting stringent requirements for preclinical studies. Its storage stability (-20°C under argon) also makes it a practical choice for laboratories focusing on long-term peptide projects.
Innovations in green chemistry have spurred interest in solvent systems for this compound's activation. Researchers exploring "eco-friendly carbodiimide alternatives" will find its compatibility with novel coupling reagents like OxymaPure noteworthy. Such advancements address both synthetic efficiency and environmental concerns—a dual priority in modern pharmaceutical manufacturing.
The compound's CAS registry number (2171139-00-5) serves as a crucial identifier in patent literature and regulatory documentation. With the rise of AI-assisted drug design, this identifier facilitates database mining for structure-activity relationship (SAR) studies. Computational chemists frequently combine searches for "Fmoc-protected non-natural amino acids" with "machine learning in peptide design" to explore its potential in next-generation therapeutics.
In conclusion, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid represents a versatile tool at the intersection of traditional peptide chemistry and cutting-edge biomedical research. Its applications span from vaccine development to material science, reflecting the compound's adaptability to diverse scientific challenges. As peptide-based therapies continue to dominate pharmaceutical pipelines, this Fmoc-derivatized building block will undoubtedly remain a cornerstone of synthetic strategies.
2171139-00-5 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-methylbutanoic acid) 関連製品
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